molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1343044
CAS RN: 529508-57-4
M. Wt: 246.49 g/mol
InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
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Description

The compound "5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine" is a heterocyclic molecule that belongs to the class of triazines, which are known for their diverse chemical properties and biological activities. Triazines are a group of nitrogen-containing heterocycles that have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may have interesting reactivity due to the presence of both bromomethyl and chloro substituents on the pyrrolo-triazine core.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine core. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been reported, where the intermediate reacts with hydrazonyl halides to produce a range of triazine derivatives . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The substitution pattern on the triazine ring can significantly influence the chemical behavior of these compounds. For example, the presence of a chloro substituent has been shown to allow for further functionalization, such as the transformation into amino, cyano, or alkinyloxy derivatives . The bromomethyl group in "this compound" would likely serve as a reactive site for further chemical transformations.

Chemical Reactions Analysis

Triazine derivatives exhibit a wide range of chemical reactivities. For example, 7-benzylpyrrolo[2,3-d][1,2,3]triazines have been shown to undergo nucleophilic displacements and other chemical transformations, leading to various substituted products . Similarly, 5-chloro-1,2,4-triazines can be converted into different derivatives through reactions with nucleophiles . The bromomethyl group in the compound of interest is expected to be a reactive site for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and bromine, can impact the compound's polarity, solubility, and reactivity. Halogenated triazines are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions, including substitutions and cross-couplings . The specific physical properties of "this compound" would need to be determined experimentally, but it can be anticipated that the halogen substituents would make it a versatile intermediate for further chemical synthesis.

Scientific Research Applications

Synthesis and Biological Evaluation in Cancer Research

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Structural variations in these compounds have shown potent cytotoxic activity, highlighting their potential in cancer research and therapy (Li et al., 2018).

Potential Antimicrobial and Antitumor Agents

Derivatives of this compound have been prepared and primarily screened for their antimicrobial and antitumor activities. These derivatives are synthesized through various chemical reactions and hold promise as potential antimicrobial and antitumor agents (El-Moneim et al., 2015).

Applications in CNS, Antiinflammatory, and Analgesic Research

Compounds involving the pyrrolo[2,1-f][1,2,4]triazine structure are being tested for potential applications as CNS depressant, antiinflammatory, and analgesic agents. These compounds demonstrate the structural versatility and potential of this compound in various therapeutic areas (Savelli et al., 1999).

Importance in Drug Production

The synthesis of pyrrolo[2,1-f][1,2,4]triazine is crucial in the production of the antiviral drug remdesivir. It is used as a regulatory starting material, emphasizing its importance in the pharmaceutical industry (Roy et al., 2021).

Role in VEGFR-2 and FGFR-1 Inhibition

Substituted pyrrolo[2,1-f][1,2,4]triazines have been identified as potent inhibitors of VEGFR-2 and FGFR-1, two critical growth factor receptors. These inhibitors have shown significant antitumor efficacy in preclinical studies, making them important candidates in cancer treatment (Borzilleri et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .

Safety and Hazards

The safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity have been addressed .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs. This review articles focus on the recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The interaction between this compound and kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by this compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of enzymes, such as kinases, thereby preventing their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and the disruption of critical cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness in inhibiting kinase activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its ability to interact with specific biomolecules and exert its inhibitory effects .

properties

IUPAC Name

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCNJTDTQXSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AIBN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AKIN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

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